molecular formula C17H13BrO4S B5106031 2-naphthyl 5-bromo-2-methoxybenzenesulfonate

2-naphthyl 5-bromo-2-methoxybenzenesulfonate

Cat. No. B5106031
M. Wt: 393.3 g/mol
InChI Key: QCNXNSIUXXDRFA-UHFFFAOYSA-N
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Description

“2-naphthyl 5-bromo-2-methoxybenzenesulfonate” is a chemical compound that is not widely known or studied . It is related to “5-bromo-2-methoxybenzenesulfonyl chloride”, which is a benzenesulfonyl chloride derivative .


Synthesis Analysis

The synthesis of a similar compound, “5-bromo-2-naphthol”, has been described in a paper . The process involves three steps starting from “5-amino-2-naphthol”. A sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction. The sulfonate group allows for the use of only water and sulfuric acid as solvents .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-methoxybenzenesulfonyl chloride” is represented by the linear formula: BrC6H3(OCH3)SO2Cl . Its molecular weight is 285.54 .


Chemical Reactions Analysis

The Sandmeyer reaction is a key step in the synthesis of “5-bromo-2-naphthol” from "5-amino-2-naphthol" . This reaction fails with the starting material because the hydroxyl group is too activating. Even when the hydroxyl group is protected as a methyl ether, the normal solution-phase Sandmeyer reaction employing cuprous salts is still problematic .

properties

IUPAC Name

naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNXNSIUXXDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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